molecular formula C9H10N2O2 B6601348 methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate CAS No. 82700-91-2

methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate

Cat. No. B6601348
CAS RN: 82700-91-2
M. Wt: 178.19 g/mol
InChI Key: XQCPLESDFXIODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate, also known as 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate and M4MPC, is an organic compound belonging to the pyrrolo[3,2-b]pyrrole family. This compound is of particular interest to the scientific community because of its potential uses in a variety of research applications.

Mechanism of Action

M4MPC acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics. It binds to the heme group of the enzyme, thereby preventing the enzyme from performing its normal function. This inhibition of cytochrome P450 enzymes can result in the accumulation of drugs or other xenobiotics in the body, leading to potential toxicity.
Biochemical and Physiological Effects
M4MPC has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of drugs or other xenobiotics in the body. It has also been shown to increase the levels of certain hormones, such as testosterone, in the body. In addition, M4MPC has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

M4MPC has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a long shelf life. However, it can be toxic in high concentrations and may interfere with the activity of other enzymes.

Future Directions

There are a number of potential future directions for research involving M4MPC. These include further studies of its mechanism of action and its effects on various enzymes and hormones, as well as its potential uses in the development of drugs for the treatment of cancer, inflammation, and other diseases. Additionally, further research could be conducted to explore its potential applications in the field of drug delivery and drug targeting. Finally, further research could be conducted to explore its potential uses in the fields of biotechnology and nanotechnology.

Synthesis Methods

M4MPC can be synthesized through a two-step reaction. The first step involves the condensation of methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces this compound,4H-pyrrolo[3,2-b]pyrrole-2-carboxylamide. The second step involves the reaction of this compound,4H-pyrrolo[3,2-b]pyrrole-2-carboxylamide with potassium carbonate in the presence of acetic acid to produce M4MPC.

Scientific Research Applications

M4MPC has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of various enzymes, such as cytochrome P450, and for understanding the effects of drug-protein interactions. It has also been used in the development of drugs for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

methyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-4-3-6-8(11)5-7(10-6)9(12)13-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCPLESDFXIODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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